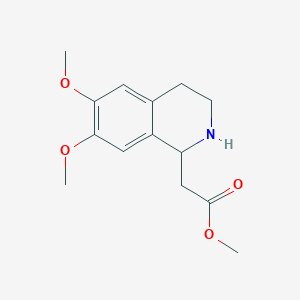

Methyl-2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin-1-yl)acetat

Übersicht

Beschreibung

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including antibacterial and neuroprotective effects.

Medicine: Investigated for its potential use in developing new therapeutic agents for neurodegenerative disorders and infectious diseases.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Wirkmechanismus

Mode of Action

It is known that many isoquinoline derivatives interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Biochemische Analyse

Biochemical Properties

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate and acetylcholinesterase is inhibitory, leading to increased levels of acetylcholine .

Cellular Effects

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release of dopamine and serotonin, impacting mood and cognitive functions. Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site. Additionally, it can activate certain receptors, such as the serotonin receptor, leading to downstream signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve mood. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, where doses above a certain level result in significant adverse effects .

Metabolic Pathways

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux .

Transport and Distribution

Within cells and tissues, Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the nucleus, where it may influence gene expression. Post-translational modifications, such as phosphorylation, can affect its localization and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the Pomeranz–Fritsch cyclization, which can be carried out under milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and solvent-free conditions has been explored to improve yields and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features and biological activities.

1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a core structure for many biologically active molecules.

Uniqueness

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its methoxy groups at positions 6 and 7 enhance its lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .

Biologische Aktivität

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological properties through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and an acetate moiety. Its molecular formula is with a CAS number of 1172366-78-7. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that related tetrahydroisoquinolines possess antimicrobial properties. For instance, compounds with similar structures have been noted to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may mitigate neurodegeneration by influencing neurotransmitter systems and reducing oxidative stress .

- Cholinesterase Inhibition : Some studies suggest that these compounds can inhibit cholinesterases, enzymes that break down acetylcholine, potentially aiding in the treatment of Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study by Fülöp et al. demonstrated that derivatives of tetrahydroisoquinolines could effectively inhibit the growth of various bacterial strains by targeting NDM-1. The compound's structural modifications led to enhanced potency against resistant pathogens .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has indicated that methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate may protect neurons from oxidative damage. In experiments where rats were subjected to neurotoxic agents, administration of this compound resulted in significantly reduced neuronal loss compared to controls .

The mechanisms through which methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exerts its effects include:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like NDM-1 and cholinesterases, the compound alters biochemical pathways that are crucial for bacterial survival and neurotransmitter regulation.

- Oxidative Stress Reduction : The methoxy groups contribute to antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms.

Eigenschaften

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHORURRXLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392289 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263570-28-1 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions the resolution of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate to obtain the enantiomer with R configuration. Why is obtaining enantiomerically pure compounds important in pharmaceutical research?

A1: Enantiomers are molecules that are mirror images of each other but not superimposable. This seemingly small difference can have a significant impact on biological activity. One enantiomer may possess desirable pharmacological properties while the other could be inactive or even toxic. Therefore, obtaining enantiomerically pure compounds, like the R configuration of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate in this study [], is crucial for ensuring drug efficacy and safety. This is especially relevant for drugs targeting specific biological receptors, where only one enantiomer may exhibit the desired binding affinity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.